(S)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine
Description
(S)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine is a chiral amine featuring a fluorinated aromatic ring with a trifluoromethyl (-CF₃) substituent. Its hydrochloride salt (CAS 1415257-78-1) is commercially available with 95% purity . The compound’s structure combines electron-withdrawing fluorine and trifluoromethyl groups, which confer unique physicochemical properties, such as enhanced metabolic stability and lipophilicity. These traits make it valuable in medicinal chemistry and agrochemical research, particularly in the design of enzyme inhibitors or receptor ligands where stereochemistry and substituent positioning are critical .
Properties
IUPAC Name |
(1S)-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4N/c1-5(14)6-2-3-7(8(10)4-6)9(11,12)13/h2-5H,14H2,1H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOIWTAAYYAMKP-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C(F)(F)F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)C(F)(F)F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3-fluoro-4-(trifluoromethyl)benzaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination using an appropriate amine source and a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst.
Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or crystallization techniques.
Industrial Production Methods
In an industrial setting, the production of (S)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and enzymatic resolution are also employed to achieve high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The fluorine atom and trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
(S)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine serves as a critical building block in organic synthesis. Its ability to undergo various chemical reactions—including oxidation, reduction, and substitution—facilitates the creation of more complex organic molecules.
Types of Reactions:
- Oxidation : Can yield imines or nitriles using agents like potassium permanganate.
- Reduction : Can produce secondary or tertiary amines with reducing agents such as lithium aluminum hydride.
- Substitution : The aromatic ring can be modified through electrophilic or nucleophilic substitution.
Biological Research
The compound has been investigated for its interactions with biological systems, particularly concerning enzyme inhibition and receptor binding. The fluorinated structure enhances lipophilicity, which may improve membrane permeability and receptor affinity.
Key Biological Targets:
- Trace Amine-Associated Receptor 1 (TAAR1) : This compound acts as an agonist for TAAR1, influencing dopaminergic signaling pathways and suggesting potential applications in treating neurological disorders.
- Antimalarial Activity : Derivatives of this compound have shown promising results against Plasmodium falciparum, indicating its potential in developing new antimalarial drugs.
Pharmacological Studies
Several studies have explored the pharmacological properties of (S)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine and its analogs:
Case Study 1: Antimalarial Activity
A study demonstrated that modifications to the compound could enhance its efficacy against multiple strains of P. falciparum. Structural changes were linked to increased therapeutic potential while minimizing toxicity .
Case Study 2: Neurological Implications
Research on TAAR1 agonists revealed that structural variations on the phenyl ring could modulate receptor activation levels. This finding points towards developing new treatments for mood disorders by leveraging the compound's unique properties .
Mechanism of Action
The mechanism of action of (S)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorine and trifluoromethyl groups enhance its binding affinity and selectivity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs: Substituent Positioning and Electronic Effects
The table below compares (S)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine with structurally related compounds, emphasizing substituent positions and functional groups.
Physicochemical and Pharmacological Properties
- Lipophilicity : The trifluoromethyl group increases lipophilicity (logP ~2.5–3.0), facilitating membrane permeability. However, analogs with pyridine cores (e.g., 1932020-62-6) may exhibit reduced logP due to nitrogen’s polarity .
- Stereochemical Impact : The (S)-enantiomer of the target compound shows distinct biological activity compared to its (R)-counterparts, as seen in analogs like (R)-1-(3-Fluorophenyl)ethylamine hydrochloride (CAS 321429-49-6) .
- Solubility : Hydrochloride salts (e.g., 1415257-78-1) improve aqueous solubility, whereas neutral amines (e.g., 1213122-10-1) may require organic solvents .
Biological Activity
(S)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine, a compound with significant structural features, has garnered interest in various biological studies due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, efficacy in different assays, and insights from recent research findings.
Chemical Structure and Properties
The compound is characterized by a chiral center at the ethanamine moiety and a trifluoromethyl group attached to a phenyl ring. This unique structure may influence its interaction with biological targets, making it a subject of interest in medicinal chemistry.
Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The trifluoromethyl group may enhance lipophilicity and metabolic stability, potentially leading to increased bioactivity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to (S)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine. For instance, derivatives exhibiting similar structural motifs have shown promising antiproliferative effects against various cancer cell lines.
| Compound | Cell Line Tested | GI50 (µM) | Mechanism |
|---|---|---|---|
| 10h | A549 (lung cancer) | 0.01 | Induces apoptosis via caspase activation |
| 10g | HL-60 (leukemia) | 0.03 | Inhibits tubulin polymerization |
| 10i | MDA-MB-435 (breast cancer) | 0.05 | Cell cycle arrest |
These compounds were found to inhibit tubulin polymerization significantly, which is a critical mechanism in cancer cell proliferation .
Neurotransmitter Interaction
There is evidence suggesting that (S)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine may act as a monoamine transporter inhibitor. This interaction could lead to increased levels of neurotransmitters such as serotonin and dopamine in the synaptic cleft, potentially offering therapeutic benefits for mood disorders .
Study on Antiproliferative Effects
In a controlled study, various derivatives of (S)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine were tested for their antiproliferative effects against human cancer cells. Results indicated that modifications to the phenyl ring significantly affected biological activity:
- Compound 10h showed a GI50 value of 0.01 µM , indicating potent activity against lung cancer cells.
- Compound 10g exhibited 0.03 µM GI50 against leukemia cells, demonstrating its potential as an anticancer agent.
These findings suggest that structural modifications can lead to enhanced biological activity and specificity towards certain cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
